2-(4-Methoxy-3-methylphenyl)ethanethiol
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Overview
Description
2-(4-Methoxy-3-methylphenyl)ethanethiol is an organic compound characterized by the presence of a methoxy group, a methyl group, and a thiol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method involves the use of 4-methoxy-3-methylbenzyl bromide and sodium hydrosulfide under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-Methoxy-3-methylphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)ethanethiol
- 2-(4-Methylphenyl)ethanethiol
- 2-(3-Methoxy-4-methylphenyl)ethanethiol
Uniqueness
2-(4-Methoxy-3-methylphenyl)ethanethiol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of both methoxy and methyl groups on the phenyl ring, along with the thiol group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-7-9(5-6-12)3-4-10(8)11-2/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILHHOPZVXPKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCS)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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